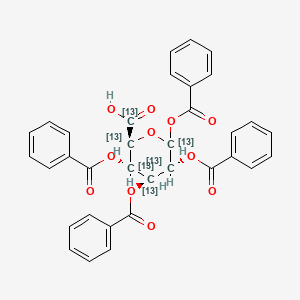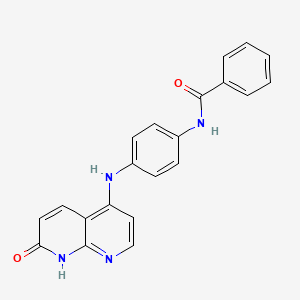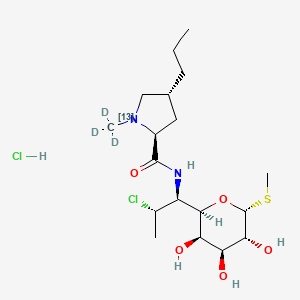
Clindamycin-13C,D3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin-13C,D3 Hydrochloride is a stable isotope-labeled version of the antibiotic Clindamycin Hydrochloride. This compound is commonly used in medical research and drug development to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. Clindamycin Hydrochloride is a potent antibiotic that belongs to the lincosamide family and is used to treat a wide range of bacterial infections, including infections of the respiratory tract, skin, and soft tissues .
Preparation Methods
The preparation of Clindamycin-13C,D3 Hydrochloride involves the synthesis of Clindamycin followed by the incorporation of stable isotopes. The synthetic route typically starts with lincomycin, which undergoes a series of chemical reactions including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis reaction to obtain 7-epime lincomycin. This intermediate is then subjected to chlorination to produce Clindamycin . The incorporation of stable isotopes, such as carbon-13 and deuterium, is achieved through specific labeling techniques during the synthesis process .
Chemical Reactions Analysis
Clindamycin-13C,D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Clindamycin-13C,D3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. In biology, it is used to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells. In medicine, it is used to develop new antibiotics and to study the effects of Clindamycin on various bacterial infections. In industry, it is used in the production of stable isotope-labeled compounds for research and development purposes .
Mechanism of Action
Clindamycin-13C,D3 Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the assembly of the ribosome and the translation process. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets of Clindamycin include the 23S RNA of the 50S subunit, and the pathways involved in its mechanism of action are related to the inhibition of peptide chain synthesis .
Comparison with Similar Compounds
Clindamycin-13C,D3 Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and Clindamycin Hydrochloride. it is unique due to the incorporation of stable isotopes, which makes it particularly useful for research purposes. Similar compounds include:
Lincomycin: A naturally occurring lincosamide antibiotic with a similar mechanism of action.
Clindamycin Hydrochloride: The non-labeled version of this compound, used to treat bacterial infections.
Erythromycin: A macrolide antibiotic that also inhibits bacterial protein synthesis but binds to a different site on the ribosome
Properties
Molecular Formula |
C18H34Cl2N2O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3+1D3; |
InChI Key |
AUODDLQVRAJAJM-QBUBXJGKSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


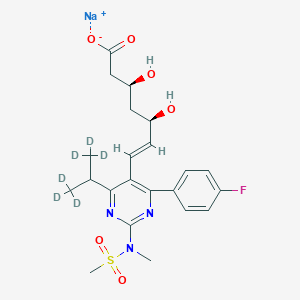
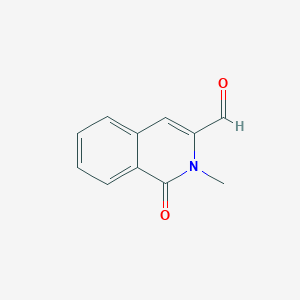
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
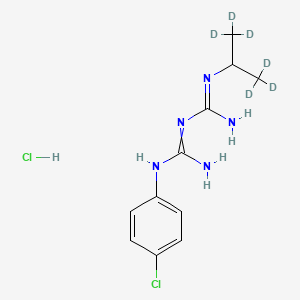
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
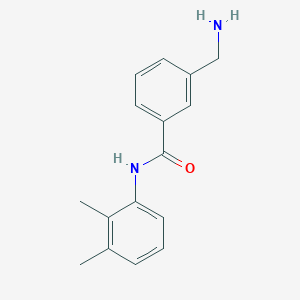

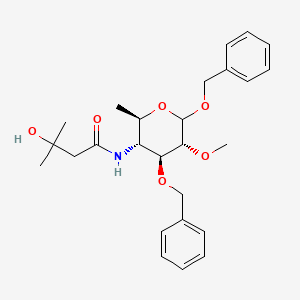
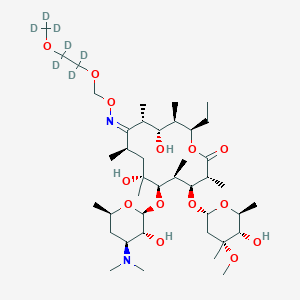

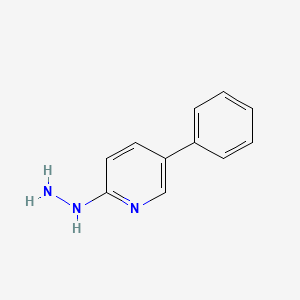
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
